![molecular formula C13H8BrCl2NO B5635432 2-bromo-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5635432.png)
2-bromo-N-(3,5-dichlorophenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 2-bromo-N-(3,5-dichlorophenyl)benzamide, often involves multi-component reactions. A notable method includes the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives in high yields (Sabbaghan & Hossaini, 2012). This demonstrates the efficiency and green chemistry aspects of synthesizing benzamide derivatives through environmentally friendly methods.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those related to 2-bromo-N-(3,5-dichlorophenyl)benzamide, is often elucidated using X-ray crystallography and computational methods. Studies reveal that these compounds can exhibit interesting crystal packing, stabilized by hydrogen bonds and π-interactions. For instance, detailed analysis of the molecular structure, Hirshfeld surface, and DFT calculations of antipyrine derivatives has shown significant insights into the molecular interactions stabilizing the crystal structure (Saeed et al., 2020).
properties
IUPAC Name |
2-bromo-N-(3,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQREZYMYOLNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dichlorophenyl)benzamide |
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